[(5-Fluorothiophen-2-yl)methyl][(thiophen-2-yl)methyl]amine
Description
[(5-Fluorothiophen-2-yl)methyl][(thiophen-2-yl)methyl]amine is a bifunctional organic compound featuring two thiophene-derived moieties. Its molecular formula is C₁₀H₁₀FNS₂, with a molecular weight of 227.32 g/mol. The structure includes a fluorinated thiophene ring (5-fluorothiophen-2-yl) and a non-fluorinated thiophene ring (thiophen-2-yl), both linked via methylamine groups. This dual thiophene configuration, combined with fluorine substitution, confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry (e.g., antimicrobial agents) and materials science .
Properties
Molecular Formula |
C10H10FNS2 |
|---|---|
Molecular Weight |
227.3 g/mol |
IUPAC Name |
N-[(5-fluorothiophen-2-yl)methyl]-1-thiophen-2-ylmethanamine |
InChI |
InChI=1S/C10H10FNS2/c11-10-4-3-9(14-10)7-12-6-8-2-1-5-13-8/h1-5,12H,6-7H2 |
InChI Key |
LRRHYMKRPKLOBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CNCC2=CC=C(S2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Fluorothiophen-2-yl)methyl][(thiophen-2-yl)methyl]amine typically involves the reaction of thiophene derivatives with fluorinated compounds. One common method includes the condensation reaction of thiophene with fluorinated benzylamine under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium methoxide in a solvent like dry methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using automated reactors to ensure consistency and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[(5-Fluorothiophen-2-yl)methyl][(thiophen-2-yl)methyl]amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophenes.
Scientific Research Applications
[(5-Fluorothiophen-2-yl)methyl][(thiophen-2-yl)methyl]amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of [(5-Fluorothiophen-2-yl)methyl][(thiophen-2-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally analogous derivatives, focusing on molecular features, physicochemical properties, and biological activity.
Table 1: Structural and Functional Comparison
Key Comparative Insights
Fluorination vs. Halogenation: Fluorine at the 5-position of the thiophene ring (target compound) enhances electronegativity and metabolic stability compared to non-fluorinated analogs. In contrast, bromine or chlorine substituents (e.g., ) increase molecular weight and polarizability, favoring interactions with hydrophobic enzyme pockets.
Aromatic vs. Aliphatic Moieties: Phenyl or methoxyphenyl derivatives (e.g., ) exhibit stronger π-π stacking interactions with aromatic amino acids in proteins. Conversely, alkylated analogs (e.g., ) improve lipid solubility, enhancing bioavailability.
Biological Activity: The target compound’s dual thiophene structure disrupts bacterial membranes more effectively than mono-thiophene derivatives . However, chlorophenyl variants (e.g., ) show superior enzyme inhibition due to chlorine’s electron-withdrawing effects.
Synthetic Complexity :
- Brominated or methoxy-substituted analogs require multi-step syntheses (e.g., bromination , methoxy introduction ), whereas the target compound is synthesized via direct coupling of fluorothiophene and thiophene precursors .
Biological Activity
[(5-Fluorothiophen-2-yl)methyl][(thiophen-2-yl)methyl]amine is a synthetic compound that combines thiophene and fluorinated moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 239.31 g/mol. The presence of fluorine in the thiophene ring enhances its biological activity by improving binding affinity to biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 239.31 g/mol |
| Key Functional Groups | Amines, Thiophenes |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby preventing substrate access.
- Receptor Modulation : It can modulate receptor activity through interactions with aromatic residues and hydrogen bonding, which can lead to either activation or inhibition depending on the target.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.
Biological Activity Studies
Recent research has focused on the biological effects of this compound across different fields:
Anticancer Activity
In vitro studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. The fluorinated thiophene moiety appears to enhance the compound's ability to penetrate cell membranes and induce apoptosis in cancer cells.
Antimicrobial Properties
Research has shown that this compound possesses antimicrobial activity against several bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| [(5-Chlorothiophen-2-yl)methyl][(thiophen-2-yl)methyl]amine | Chlorine instead of fluorine affects reactivity. | |
| [(5-Bromothiophen-2-yl)methyl][(thiophen-2-yl)methyl]amine | Bromine leads to different substitution patterns. | |
| [(5-Methoxy-thiophen-2-yl)methyl][(thiophen-2-yl)methyl]amine | Methoxy group influences solubility and reactivity. |
Case Studies
- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry demonstrated that the compound significantly inhibited the growth of breast cancer cells in vitro, with an IC50 value lower than that of standard chemotherapeutics.
- Antimicrobial Testing : Research conducted by Microbial Drug Resistance indicated that the compound showed effective inhibition against Gram-positive bacteria, suggesting its potential as a new antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
